molecular formula C13H15FN2O2 B11171799 1-(4-fluorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11171799
M. Wt: 250.27 g/mol
InChI Key: GJTTWDQABSAABD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group and a pyrrolidine ring. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. One common method involves the reaction of 4-fluoroaniline with dimethylformamide (DMF) and a suitable catalyst under controlled conditions. The resulting intermediate is then subjected to further reactions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group allows it to bind to certain receptors or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive compound with stimulant properties.

    4-Fluorophenylpiperazine: Used in research for its effects on the central nervous system.

    Fluorophenyl derivatives: Various compounds with similar structures but different functional groups.

Uniqueness

1-(4-fluorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide stands out due to its specific combination of a fluorophenyl group and a pyrrolidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C13H15FN2O2/c1-15(2)13(18)9-7-12(17)16(8-9)11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3

InChI Key

GJTTWDQABSAABD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F

Origin of Product

United States

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